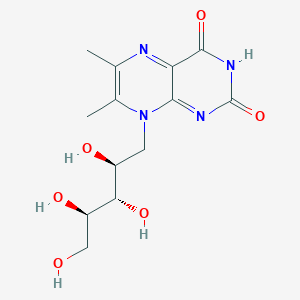

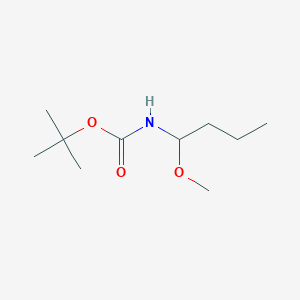

1-(Boc-氨基)-2-乙烯基环丙烷

描述

Boc-protected amino compounds are widely used in organic chemistry, especially in the field of peptide synthesis . The Boc group (tert-butyl carbamate) is a protective group for amines and amino acids . It is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Various methods and reagents have been developed to improve the efficiency of this process .Molecular Structure Analysis

The molecular structure of Boc-protected amino compounds involves the attachment of the Boc group to the nitrogen atom of the amine or amino acid . This results in a stable compound that can withstand various chemical reactions .Chemical Reactions Analysis

Boc-protected amines and amino acids can undergo a variety of chemical reactions . They are stable towards most nucleophiles and bases, making them suitable for use in complex synthetic pathways .科学研究应用

生物催化不对称合成

1-(Boc-氨基)-2-乙烯基环丙烷(乙烯-ACCA)衍生物在生物催化不对称合成中被使用。Zhu等人(2018年)的研究表明,新分离的Sphingomonas aquatilis菌株可用于合成(1R, 2S)-N-Boc-乙烯-ACCA乙酯的不对称合成。该化合物是制备强效丙型肝炎病毒(HCV)NS3/4A蛋白酶抑制剂的关键手性中间体。该研究突出了S. aquatilis在生产所需化合物高产率和对映选择性方面的效率(Zhu, Shi, Zhang, & Zheng, 2018)。

制药工业中的合成方法

乙烯-ACCA在制药工业中至关重要,特别是用于开发HCV NS3/4A蛋白酶抑制剂。Sato等人(2016年)全面概述了为制备(1R, 2S)-乙烯-ACCA及其光学异构体而开发的方法。他们的工作根据手性的生物催化、催化和化学计量来源分为三个部分,强调了其在合成高度受限定制的定制氨基酸中的重要性(Sato, Izawa, Aceña, Liu, & Soloshonok, 2016)。

不对称合成技术

(1R, 2S)-1-氨基-2-乙烯基环丙烷羧酸的不对称合成具有重要的制药意义。Kawashima等人(2015年)描述了一种新的过程,涉及甘氨酸席夫碱Ni(II)络合物的顺序SN2-SN2'二烷基化,用于合成这种化合物。该方法可方便、可扩展地生产高质量的制药化合物(Kawashima, Xie, Mei, Takeda, Kawamura, Sato, Moriwaki, Izawa, Han, Aceña, & Soloshonok, 2015)。

在聚合物化学中的应用

该化合物还在聚合物化学中找到了用途。Pang等人(2003年)描述了使用相关化合物乙基1-[(4-羟基苯基)氨基甲酰)]-2-乙烯基环丙烷羧酸乙酯,在酶催化的氧化聚合中。该过程涉及辣根过氧化物酶作为催化剂,并突显了乙烯基环丙烷衍生物在创造新型聚合物中的潜力(Pang, Ritter, & Tabatabai, 2003)。

安全和危害

未来方向

The use of Boc-protected amino compounds is a well-established practice in organic chemistry, particularly in peptide synthesis . Future research may focus on developing more efficient methods for the synthesis and deprotection of these compounds, as well as exploring their use in the synthesis of new and complex molecules .

属性

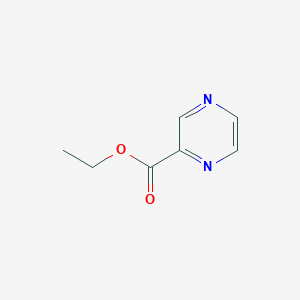

IUPAC Name |

tert-butyl N-(2-ethenylcyclopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-5-7-6-8(7)11-9(12)13-10(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFOIYIUNVJFOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Boc-amino)-2-vinylcyclopropane | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methylbenz[a]anthracene](/img/structure/B134991.png)

![Benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride](/img/structure/B134998.png)

![1-{4-[(Pyridin-2-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B135000.png)